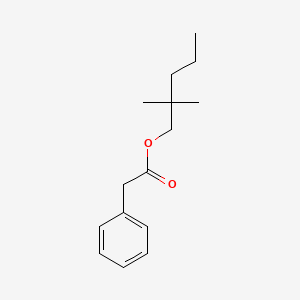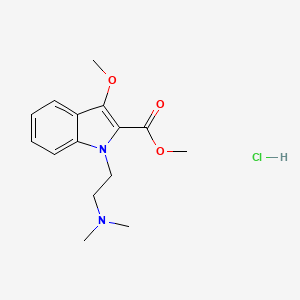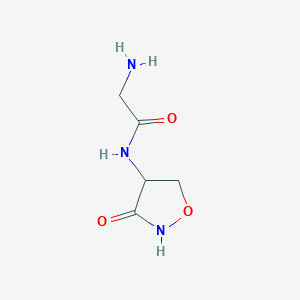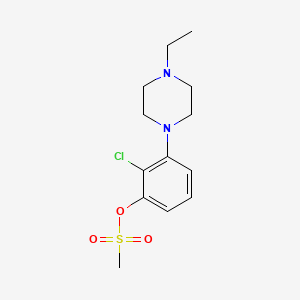
1-Methoxyaziridine-2,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxyaziridine-2,2-dicarboxamide is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high reactivity due to the strain in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxyaziridine-2,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of aziridine-2-carboxylic acid derivatives with methoxyamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxyaziridine-2,2-dicarboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines can yield amine derivatives, while reactions with thiols can produce thiol-substituted products .
Aplicaciones Científicas De Investigación
1-Methoxyaziridine-2,2-dicarboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-methoxyaziridine-2,2-dicarboxamide exerts its effects involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles . This reactivity allows the compound to selectively alkylate thiol groups on proteins, leading to the inhibition of enzymes such as protein disulfide isomerases . This selective alkylation is particularly effective under physiological pH conditions, making it a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
Aziridine-2-carboxamide: Known for its low toxicity and potential as an anticancer agent.
Aziridine-2-carboxylic acid derivatives: These compounds share similar reactivity and are used in various synthetic applications.
Uniqueness: 1-Methoxyaziridine-2,2-dicarboxamide stands out due to its methoxy group, which influences its reactivity and stability. This unique feature allows for selective reactions that are not as easily achieved with other aziridine derivatives .
Propiedades
Número CAS |
7226-98-4 |
|---|---|
Fórmula molecular |
C5H9N3O3 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
1-methoxyaziridine-2,2-dicarboxamide |
InChI |
InChI=1S/C5H9N3O3/c1-11-8-2-5(8,3(6)9)4(7)10/h2H2,1H3,(H2,6,9)(H2,7,10) |
Clave InChI |
XEHLHVSHUHMYMO-UHFFFAOYSA-N |
SMILES canónico |
CON1CC1(C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
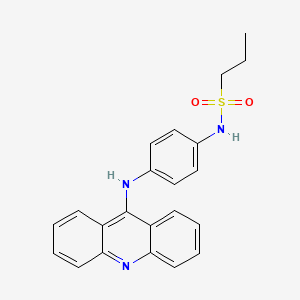
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)

![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)


